5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole

Description

Structural and Isomeric Significance of 1,2,3-Thiadiazole Derivatives

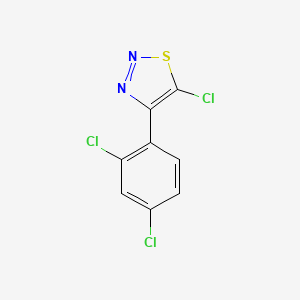

The 1,2,3-thiadiazole ring system consists of a five-membered heterocycle containing two nitrogen atoms and one sulfur atom in adjacent positions (Figure 1). This arrangement creates distinct electronic properties, with the sulfur atom contributing to π-electron delocalization and the nitrogen atoms enabling hydrogen bonding. The substitution pattern at the 4- and 5-positions critically influences isomer stability and reactivity. For 5-chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, the chloro groups at C-5 and the dichlorophenyl moiety at C-4 introduce steric bulk and electron-withdrawing effects, which stabilize the ring against rearrangement.

Table 1: Key structural features of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₃Cl₃N₂S | |

| Molecular weight | 265.55 g/mol | |

| SMILES | ClC1=CC=C(C2=C(Cl)SN=N2)C(Cl)=C1 | |

| Storage conditions | Sealed in dry, 2–8°C |

Isomeric transformations in 1,2,3-thiadiazoles are rare due to the high activation energy required for ring reorganization. However, substituent effects can induce rearrangements; for example, 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole undergoes isomerization under specific conditions, whereas aryl-substituted derivatives like this compound remain stable. This stability makes it suitable for further functionalization in drug design.

Historical Development of Thiadiazole Chemistry in Medicinal and Agricultural Research

The synthesis of 1,2,3-thiadiazoles dates to the mid-20th century, with the Hurd-Mori cyclization (using thionyl chloride and hydrazones) emerging as a foundational method. Subsequent advancements, such as microwave-assisted synthesis, reduced reaction times from hours to minutes while improving yields. In medicinal chemistry, 1,2,3-thiadiazoles gained prominence through compounds like the antitrypanosomal agent megazole and the carbonic anhydrase inhibitor methazolamide. Agricultural applications arose from derivatives exhibiting fungicidal and insecticidal properties, as seen in thiodiazole-copper’s use against rice pathogens.

The introduction of halogenated aryl groups, as in this compound, marked a shift toward enhancing environmental stability and target specificity. Chlorine atoms improve lipid membrane penetration, while the dichlorophenyl group enables π-stacking interactions with aromatic residues in enzyme active sites. These modifications align with structure-activity relationship (SAR) studies highlighting halogen substituents as critical for bioactivity.

Properties

IUPAC Name |

5-chloro-4-(2,4-dichlorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S/c9-4-1-2-5(6(10)3-4)7-8(11)14-13-12-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLPWKPHQPUGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(SN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Agricultural Applications

Pesticidal Activity

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole has been investigated for its potential as an agricultural pesticide. Its structural features enable it to act effectively against various pests and pathogens. Research indicates that thiadiazole derivatives exhibit significant insecticidal and fungicidal properties. For instance, studies have shown that compounds containing thiadiazole rings can disrupt the biological processes of pests, leading to their mortality .

Plant Growth Regulation

In addition to pest control, this compound has been evaluated for its ability to enhance plant growth and resistance to diseases. It acts as a plant activator, stimulating defense mechanisms in plants against viral infections and other stressors. The application of such compounds in agriculture can lead to improved crop yields and sustainability .

Medicinal Applications

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives, including this compound. Various studies have demonstrated that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, one study reported that thiadiazole derivatives showed efficacy against several cancer types, including breast cancer and leukemia .

Mechanism of Action

The mechanism underlying the anticancer activity of this compound involves the modification of cysteine residues in proteins, which can alter their function and lead to apoptosis in cancer cells. This reactivity is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Chemical Synthesis and Research

Building Block for Synthesis

this compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is crucial in medicinal chemistry for developing new drugs with enhanced biological activities .

Case Studies in Synthesis

Several studies have focused on synthesizing new derivatives based on this compound to explore their biological activities further. For instance, researchers have synthesized various substituted thiadiazoles to evaluate their insecticidal and antifungal properties through structured screening processes .

Data Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Agricultural Chemistry | Pesticides and plant activators | Effective against pests; enhances plant growth |

| Medicinal Chemistry | Anticancer agents | Inhibits growth of various cancer cell lines |

| Chemical Synthesis | Building block for new drug development | Versatile precursor for diverse biological activities |

Mechanism of Action

The mechanism of action of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

1,2,3-Thiadiazole derivatives exhibit distinct properties depending on substituent positions and isomerism. Key comparisons include:

- Isomer Effects : The 1,2,3-thiadiazole isomer (target compound) differs from 1,3,4-thiadiazoles (e.g., ) in ring geometry and electronic distribution, impacting planarity and intermolecular interactions .

Biological Activity

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on various studies and findings.

Chemical Structure and Synthesis

The compound is classified under the thiadiazole family, which is known for a variety of biological activities. The synthesis typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate under reflux conditions using solvents like ethanol or methanol. The product is purified through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. For instance:

- Inhibition Zones : Certain derivatives showed inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Fungal Activity : The same compounds demonstrated antifungal activity against Aspergillus niger and Penicillium species, although they exhibited only moderate activity against Candida albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- Cell Viability Reduction : Compounds related to thiadiazoles have been shown to decrease the viability of various cancer cell lines. For example, one study reported that a derivative decreased the viability of human leukemia HL-60 cells and melanoma SK-MEL-1 cells .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets such as DNA topoisomerase II .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

The exact mechanism by which this compound exerts its biological effects remains an area for further investigation. However, it is hypothesized that its activity may involve:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, 2,4-dichloroaniline can react with thiocarbohydrazide in the presence of phosphorus oxychloride (POCl₃) under reflux conditions (90–100°C for 3–5 hours). The reaction mixture is neutralized with ammonia (pH 8–9) to precipitate the product, followed by recrystallization using solvents like DMSO/water (2:1 v/v) .

- Key Considerations :

- Purity Control : Monitor reaction progress via TLC or HPLC.

- Yield Optimization : Adjust stoichiometric ratios of POCl₃ and thiocarbohydrazide (e.g., 1:3 molar ratio) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, chlorine substituents cause distinct deshielding in aromatic regions .

-

X-ray Crystallography : Resolves bond lengths and angles, especially for the thiadiazole ring (mean C–C bond length: ~1.39 Å) .

-

Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C–Cl stretching at 550–650 cm⁻¹) .

- Example Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅Cl₃N₂S | |

| Molecular Weight | 285.58 g/mol | |

| Key IR Absorptions | 1540 cm⁻¹ (C=N), 620 cm⁻¹ (C–Cl) |

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing synthesis yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst concentration). For instance, a 2³ factorial design can identify interactions between POCl₃ concentration (3–5 mol), reaction time (3–6 hours), and solvent polarity .

- Flow Chemistry : Continuous-flow reactors improve reproducibility by maintaining precise temperature and mixing conditions, reducing side reactions .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial potency) across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., MIC testing against E. coli ATCC 25922).

- Structural Confirmation : Verify compound purity via HPLC (>95%) and crystallography to rule out impurities affecting bioactivity .

- Substituent Effects : Compare derivatives (e.g., replacing chloro groups with methyl or trifluoromethyl) to isolate structure-activity relationships (SAR) .

Q. What computational approaches integrate with experimental data to predict electronic properties or binding affinities?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thiadiazoles, LUMO energies near -2.5 eV correlate with electrophilic substitution sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., C. albicans CYP51 enzyme) to prioritize derivatives for synthesis .

- Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Dock top candidates into protein active sites (AutoDock Vina).

Validate predictions with in vitro assays .

Q. How can researchers design derivatives for enhanced bioactivity while maintaining metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Replace chlorine with fluorine to improve metabolic resistance without altering steric bulk .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and controlled release .

- In Silico ADMET : Use tools like SwissADME to predict permeability (e.g., LogP <5) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways.

- Reproducibility Checks : Compare DSC data across labs (melting points ±2°C indicate purity issues) .

- Crystal Packing Effects : X-ray data may reveal hydrogen bonding or π-stacking that stabilizes the lattice, explaining stability variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.